molecular formula C7H7N3O4 B14344292 N-Methyl-N-(2-nitrophenyl)nitramide CAS No. 102877-65-6

N-Methyl-N-(2-nitrophenyl)nitramide

Cat. No.: B14344292
CAS No.: 102877-65-6
M. Wt: 197.15 g/mol
InChI Key: GEXZTGINGRRJQK-UHFFFAOYSA-N
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Description

N-Methyl-N-(2-nitrophenyl)nitramide is an organic compound characterized by the presence of a nitramide group attached to a methyl group and a 2-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-N-(2-nitrophenyl)nitramide can be synthesized through several methods. One common approach involves the reaction of N-methylamine with 2-nitrobenzoyl chloride, followed by nitration. The reaction typically requires a solvent such as dichloromethane and a nitrating agent like nitric acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(2-nitrophenyl)nitramide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-N-(2-nitrophenyl)nitramide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive nitro group.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-N-(2-nitrophenyl)nitramide involves its interaction with molecular targets through its nitro and amide groups. These functional groups can participate in various chemical reactions, such as nucleophilic substitution and redox reactions, leading to the formation of reactive intermediates that exert biological or chemical effects .

Properties

CAS No.

102877-65-6

Molecular Formula

C7H7N3O4

Molecular Weight

197.15 g/mol

IUPAC Name

N-methyl-N-(2-nitrophenyl)nitramide

InChI

InChI=1S/C7H7N3O4/c1-8(10(13)14)6-4-2-3-5-7(6)9(11)12/h2-5H,1H3

InChI Key

GEXZTGINGRRJQK-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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